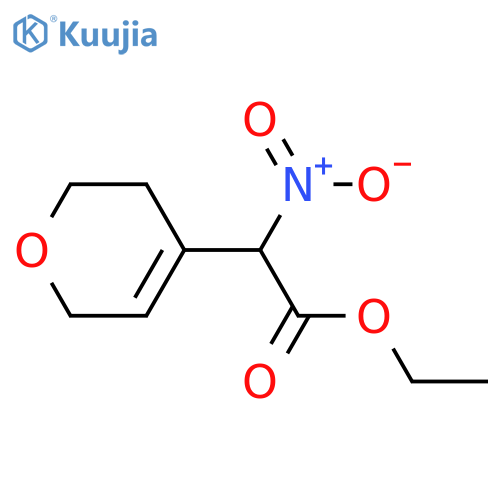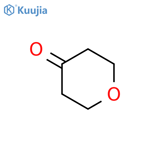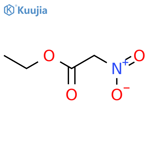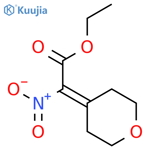- Synthesis of Bicyclic Tertiary α-Amino Acids, Journal of Organic Chemistry, 2006, 71(26), 9909-9911
Cas no 921755-40-0 (2H-Pyran-4-acetic acid, 3,6-dihydro-a-nitro-, ethyl ester)

921755-40-0 structure
商品名:2H-Pyran-4-acetic acid, 3,6-dihydro-a-nitro-, ethyl ester
2H-Pyran-4-acetic acid, 3,6-dihydro-a-nitro-, ethyl ester 化学的及び物理的性質
名前と識別子
-
- 2H-Pyran-4-acetic acid, 3,6-dihydro-a-nitro-, ethyl ester
- ETHYL 2-(3,6-DIHYDRO-2H-PYRAN-4-YL)-2-NITROACETATE
- Ethyl 3,6-dihydro-2H-pyran-4-yl(nitro)acetate
- Ethyl 3,6-dihydro-α-nitro-2H-pyran-4-acetate (ACI)
- SCHEMBL12658996
- CS-M0994
- DB-351294
- 921755-40-0
- ethyl2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate
-
- インチ: 1S/C9H13NO5/c1-2-15-9(11)8(10(12)13)7-3-5-14-6-4-7/h3,8H,2,4-6H2,1H3
- InChIKey: ULAHXVVXRLHHGG-UHFFFAOYSA-N
- ほほえんだ: O=C(C([N+](=O)[O-])C1CCOCC=1)OCC
計算された属性
- せいみつぶんしりょう: 215.07937252g/mol
- どういたいしつりょう: 215.07937252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 81.4Ų
2H-Pyran-4-acetic acid, 3,6-dihydro-a-nitro-, ethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-M0994-500mg |
Ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate |
921755-40-0 | 500mg |
$715.0 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E66170-500mg |
Ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate |
921755-40-0 | 98% | 500mg |
¥11612.0 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057260-100mg |
Ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate |
921755-40-0 | 95% | 100mg |
¥3346.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057260-1g |
Ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate |
921755-40-0 | 95% | 1g |
¥10296.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057260-250mg |
Ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate |
921755-40-0 | 95% | 250mg |
¥5148.00 | 2024-04-25 |
2H-Pyran-4-acetic acid, 3,6-dihydro-a-nitro-, ethyl ester 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Titanium tetrachloride Solvents: Tetrahydrofuran ; 5 min, 0 °C
1.2 Reagents: 4-Methylmorpholine Solvents: Tetrahydrofuran ; 2 h, 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: 4-Methylmorpholine Solvents: Tetrahydrofuran ; 2 h, 0 °C; 0 °C → rt; 18 h, rt
リファレンス
2H-Pyran-4-acetic acid, 3,6-dihydro-a-nitro-, ethyl ester Raw materials
2H-Pyran-4-acetic acid, 3,6-dihydro-a-nitro-, ethyl ester Preparation Products
2H-Pyran-4-acetic acid, 3,6-dihydro-a-nitro-, ethyl ester 関連文献
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
921755-40-0 (2H-Pyran-4-acetic acid, 3,6-dihydro-a-nitro-, ethyl ester) 関連製品
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量



